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Compound of Interest

Compound Name:
5-(Piperazin-1-yl)benzofuran-2-

carboxamide

Cat. No.: B143904 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
5-(piperazin-1-yl)benzofuran-2-carboxamide is a versatile scaffold in medicinal chemistry,

primarily recognized as a key intermediate in the synthesis of the antidepressant drug

Vilazodone.[1][2][3][4] Its unique structure, featuring a benzofuran core linked to a piperazine

moiety, provides a privileged template for the design of various pharmacologically active

agents. This document outlines the applications of this compound and its derivatives, providing

detailed protocols for its use in synthesis and for the biological evaluation of resulting

molecules. The benzofuran-piperazine core has been successfully exploited to develop potent

and selective ligands for various biological targets, including cyclin-dependent kinase 2 (CDK2)

and sigma receptors, highlighting its potential in the development of therapeutics for oncology

and neurological disorders.

Key Applications
The primary applications of 5-(piperazin-1-yl)benzofuran-2-carboxamide and its derivatives

in medicinal chemistry include:

Intermediate for Drug Synthesis: Its most prominent role is as a crucial building block in the

multi-step synthesis of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-
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HT1A receptor partial agonist.[1][2][5]

Scaffold for Kinase Inhibitors: Derivatives of the benzofuran-piperazine structure have been

identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell

cycle, suggesting potential applications in cancer therapy.[6][7][8][9][10]

Development of CNS-active Agents: The scaffold has been utilized to synthesize selective

ligands for sigma receptors, which are implicated in a variety of central nervous system

(CNS) disorders, including schizophrenia, anxiety, and neuropathic pain.[11]

Urotensin-II Receptor Antagonists: Although research is in earlier stages, derivatives of

similar benzofuran carboxamides are being explored as antagonists for the urotensin-II

receptor, a target for cardiovascular diseases.

Quantitative Data Summary
The following tables summarize the biological activity of various derivatives of 5-(piperazin-1-
yl)benzofuran-2-carboxamide.

Table 1: CDK2 Inhibitory Activity of Benzofuran-Piperazine Derivatives[6][7][9][10]

Compound
Modification on
Piperazine Moiety

Target IC50 (nM)

9h
Linked to an aromatic

semicarbazide tail
CDK2 40.91

11d
Linked to an aromatic

thiosemicarbazide tail
CDK2 41.70

11e
Linked to an aromatic

thiosemicarbazide tail
CDK2 46.88

13c
Linked to an aromatic

acylhydrazone tail
CDK2 52.63

Staurosporine

(Reference)
- CDK2 56.76
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Table 2: Sigma-1 Receptor Binding Affinity of Benzofuran-2-Carboxamide Derivatives[11]

Compound Modifications Receptor Ki (nM)

KSCM-1

3-methyl, N-phenyl, N-

(3-(piperidin-1-

yl)propyl), 5,6-

dimethoxy

Sigma-1 27.5

Derivative 1

3-methyl, N-phenyl, N-

(3-(piperidin-1-

yl)propyl)

Sigma-1 7.8 - 34

Experimental Protocols
Protocol 1: Synthesis of Vilazodone from 5-(piperazin-1-
yl)benzofuran-2-carboxamide
This protocol describes the condensation reaction to form Vilazodone.

Materials:

5-(piperazin-1-yl)benzofuran-2-carboxamide

3-(4-chlorobutyl)-5-cyanoindole

Dimethylformamide (DMF)

Sodium bicarbonate (NaHCO3)

Potassium iodide (KI)

Water

Round-bottom flask

Magnetic stirrer and heating mantle

Standard laboratory glassware for work-up and purification
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Procedure:[1][5]

In a 100 mL round-bottom flask, dissolve 0.7 g of 5-(piperazin-1-yl)benzofuran-2-
carboxamide and 0.7 g of 3-(4-chlorobutyl)-5-cyanoindole in 13 mL of DMF.

To the solution, add 0.21 g of sodium bicarbonate and 0.085 g of potassium iodide.

Heat the reaction mixture to 100°C with magnetic stirring and allow it to react overnight.

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature.

Pour the reaction mixture into water to precipitate the crude Vilazodone.

Collect the precipitate by filtration and wash with water.

Purify the crude product by recrystallization or column chromatography to obtain pure

Vilazodone.

Protocol 2: In Vitro CDK2 Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of benzofuran

derivatives against CDK2.

Materials:

Recombinant human CDK2/Cyclin E complex

Histone H1 as substrate

ATP, [γ-32P]ATP

Test compounds (derivatives of 5-(piperazin-1-yl)benzofuran-2-carboxamide)

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Kinase reaction buffer

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_Vilazodone_from_5_Cyanoindole.pdf
https://patents.google.com/patent/CN103159749A/en
https://www.benchchem.com/product/b143904?utm_src=pdf-body
https://www.benchchem.com/product/b143904?utm_src=pdf-body
https://www.benchchem.com/product/b143904?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phosphocellulose paper

Scintillation counter

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

In a microcentrifuge tube, prepare the kinase reaction mixture containing assay buffer,

recombinant CDK2/Cyclin E, and the substrate (Histone H1).

Add the test compound at various concentrations to the kinase reaction mixture.

Initiate the kinase reaction by adding ATP and a tracer amount of [γ-32P]ATP.

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

Wash the phosphocellulose paper multiple times with phosphoric acid to remove

unincorporated [γ-32P]ATP.

Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

Calculate the percentage of inhibition for each compound concentration relative to a control

(without inhibitor).

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Sigma-1 Receptor Radioligand Binding
Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds

for the sigma-1 receptor.[12][13]

Materials:
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Guinea pig liver membrane preparation (as a source of sigma-1 receptors)[12]

[3H]-(+)-Pentazocine (radioligand)

Test compounds

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Haloperidol (for non-specific binding determination)

Glass fiber filters

Scintillation cocktail

Scintillation counter

Procedure:[12][13]

Prepare serial dilutions of the test compounds.

In test tubes, add the guinea pig liver membrane preparation, a fixed concentration of [3H]-

(+)-pentazocine, and varying concentrations of the test compound.

For determining non-specific binding, add a high concentration of haloperidol instead of the

test compound in separate tubes.

Incubate the tubes at 37°C for a specified time (e.g., 90 minutes).

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity

using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Determine the percentage of inhibition of [3H]-(+)-pentazocine binding at each concentration

of the test compound.

Calculate the Ki value using the Cheng-Prusoff equation from the IC50 value obtained by

non-linear regression analysis of the competition binding data.
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Caption: CDK2 signaling pathway and point of inhibition by benzofuran derivatives.
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Caption: Experimental workflow for the sigma-1 receptor binding assay.
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Caption: Logical flow of the final step in Vilazodone synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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